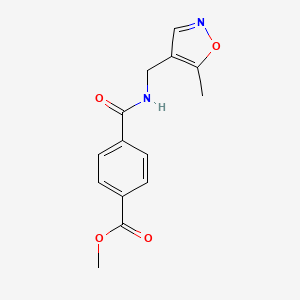

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a carbamoyl linker and a 5-methylisoxazole moiety.

Properties

IUPAC Name |

methyl 4-[(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-9-12(8-16-20-9)7-15-13(17)10-3-5-11(6-4-10)14(18)19-2/h3-6,8H,7H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNPSOOBLYVRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II).

Coupling with Benzoate: The isoxazole derivative is then coupled with a benzoate moiety using various coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or benzoate moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Biology: The compound can be used as a probe to study various biological processes and pathways.

Industry: It can be utilized in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Several ethyl benzoate derivatives from Molecules (2011) share structural motifs with the target compound but exhibit key differences in substituents and linkage groups (Table 1):

Key Observations :

- Ester Group : The target compound uses a methyl ester , whereas analogs (I-6230 to I-6473) employ ethyl esters , which may alter metabolic stability and solubility .

- Linkage Chemistry: The carbamoyl group in the target compound contrasts with amino, thio, or ethoxy linkages in analogs.

- Isoxazole Substitution : The 5-methylisoxazole in the target compound differs from the 3-methyl or unsubstituted isoxazoles in analogs. Substitution patterns affect electronic properties and steric interactions .

Isoxazole-Containing Analogs from Antimicrobial Studies

A study in Molecules (2011) synthesized isoxazole derivatives with antimicrobial activity, including Methyl 5-(Benzofuran-2-yl)-isoxazole-3-carboxylate (Compound 2). Comparisons include:

- Structural Similarity : Both compounds feature methyl esters and isoxazole rings. However, the target compound’s isoxazole is linked via a carbamoyl group, while Compound 2 directly conjugates isoxazole to benzofuran .

- Synthetic Routes : Compound 2 was synthesized using hydroxylamine hydrochloride and 2-acetylbenzofuran, whereas the target compound’s synthesis likely involves carbamoylation of a preformed isoxazole intermediate .

Thiazole-Based Derivatives (Contrasting Heterocycles)

Thiazole-containing compounds (e.g., from Pharmacopeial Forum, 2017) differ fundamentally in heterocycle choice (thiazole vs. isoxazole). Thiazoles, with sulfur and nitrogen, often exhibit distinct electronic profiles and bioavailability compared to oxygen-containing isoxazoles .

Implications for Further Research

- Structure-Activity Relationships (SAR): Systematic studies comparing ester groups (methyl vs. ethyl) and linkage chemistries (carbamoyl vs. amino) are needed to optimize bioactivity.

Biological Activity

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of an isoxazole ring and a benzoate moiety. The molecular formula is , with a molecular weight of approximately 299.37 g/mol. The compound is synthesized through various chemical reactions, including cycloaddition and coupling methods, which contribute to its unique properties .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Isoxazole Ring : This can be achieved through a cyclization reaction involving β-keto esters and hydroxylamine.

- Carbamoylation : The isoxazole derivative undergoes carbamoylation using carbamoyl chlorides.

- Esterification : Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that compounds with isoxazole structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition leads to anti-inflammatory effects, making it a candidate for therapeutic applications in pain management and inflammation .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to programmed cell death. Additionally, it may inhibit tumor growth by modulating signaling pathways involved in cell proliferation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent . -

Anticancer Research :

In a preclinical trial assessing its anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The compound reduced cell viability by approximately 50% at concentrations ranging from 10 to 50 µM over 48 hours, indicating significant potential for further development as an anticancer therapeutic .

Q & A

Q. How do computational models predict metabolic pathways of this compound?

- Methodological Answer : Employ in silico tools (e.g., SwissADME) to predict CYP450-mediated metabolism. Dock the compound into cytochrome P450 3A4 using AutoDock Vina, focusing on the amide and ester groups as potential sites of hydrolysis. Validate predictions with in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.